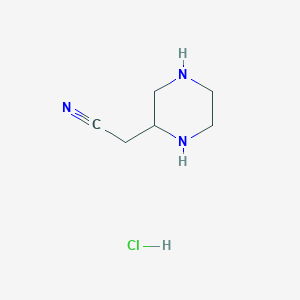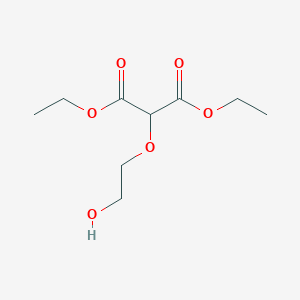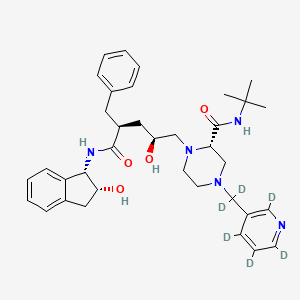
Indinavir-D-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indinavir-D-6 is a derivative of Indinavir, a potent protease inhibitor primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. This compound is characterized by the presence of six deuterium atoms, which can enhance its pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Indinavir-D-6 involves multiple steps, starting from the basic structure of IndinavirThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the incorporation of deuterium atoms without altering the core structure of Indinavir .
Industrial Production Methods: Industrial production of this compound follows a similar pathway to that of Indinavir, with additional steps to ensure the incorporation of deuterium. This process is optimized for large-scale production, ensuring high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Indinavir-D-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
Indinavir-D-6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study deuterium effects on reaction mechanisms and kinetics.
Biology: Investigated for its interactions with various biological targets, including proteases and other enzymes.
Mécanisme D'action
Indinavir-D-6 exerts its effects by inhibiting the HIV protease enzyme. This enzyme is crucial for the cleavage of viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the formation of immature, non-infectious viral particles. This inhibition disrupts the viral life cycle and reduces the viral load in patients .
Comparaison Avec Des Composés Similaires
Indinavir: The parent compound, widely used in antiretroviral therapy.
Ritonavir: Another protease inhibitor with a similar mechanism of action.
Saquinavir: A protease inhibitor used in combination with other antiretrovirals.
Uniqueness of Indinavir-D-6: this compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can lead to improved pharmacokinetic properties, such as longer half-life and better bioavailability, making it a valuable compound in the treatment of HIV/AIDS and potentially other diseases .
Propriétés
Formule moléculaire |
C36H47N5O4 |
|---|---|
Poids moléculaire |
619.8 g/mol |
Nom IUPAC |
(2S)-1-[(2S,4S)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-[dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]piperazine-2-carboxamide |
InChI |
InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29-,31-,32+,33-/m0/s1/i9D,12D,15D,21D,22D2 |
Clé InChI |
CBVCZFGXHXORBI-DKBCAENSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])N2CCN([C@@H](C2)C(=O)NC(C)(C)C)C[C@H](C[C@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O)[2H] |
SMILES canonique |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
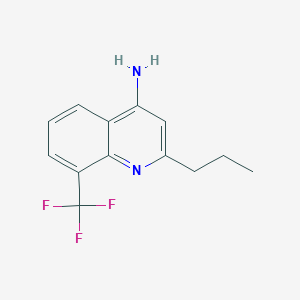
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
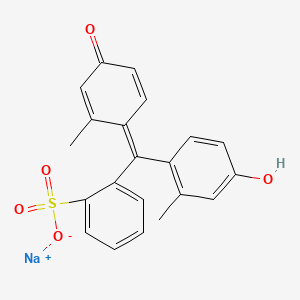
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
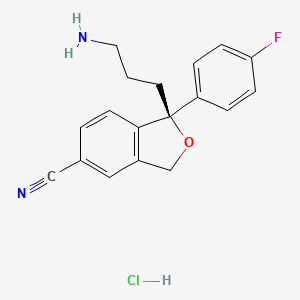
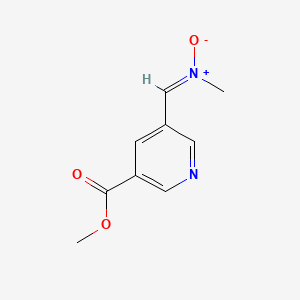
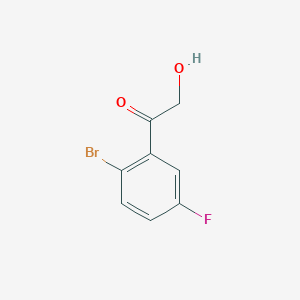
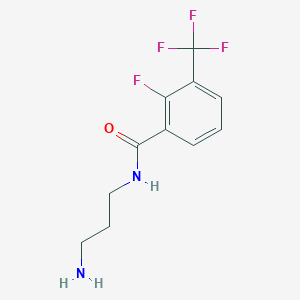
![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)
